

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylhexylamine

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Compound of Interest

Compound Name: *N-Methylhexylamine*

Cat. No.: *B1294838*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of **N-Methylhexylamine**. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of this secondary amine. This document summarizes key quantitative data, outlines general experimental methodologies for the determination of these properties, and presents a logical workflow for their characterization. All quantitative data are presented in structured tables for ease of comparison and reference.

Introduction

N-Methylhexylamine (CAS RN: 35161-70-7), a secondary aliphatic amine, possesses a molecular structure that lends itself to a variety of chemical interactions, making a thorough understanding of its thermodynamic properties essential for its application in research and development. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity are critical for predicting the behavior of **N-Methylhexylamine** in different chemical and biological systems. This data is fundamental for process design, reaction optimization, and assessing the stability and potential interactions of **N-Methylhexylamine** in various environments, which is of particular interest in the field of drug development.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of **N-Methylhexylamine** gathered from established chemical databases. These values are a combination of experimentally derived data and estimations from validated computational methods.

Table 1: Fundamental Thermodynamic Properties

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	97.45	kJ/mol	Joback Method[1]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-134.34	kJ/mol	Joback Method[1]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	18.98	kJ/mol	Joback Method[1]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	37.61	kJ/mol	Joback Method[1]

Table 2: Temperature-Dependent Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source
409.73	238.17	Joback Method[1]
437.93	250.74	Joback Method[1]
466.14	262.84	Joback Method[1]
494.34	274.48	Joback Method[1]
522.55	285.67	Joback Method[1]
550.75	296.42	Joback Method[1]
578.95	306.74	Joback Method[1]

Table 3: Physicochemical Properties

Property	Value	Unit	Source(s)
Molecular Weight	115.22	g/mol	[1]
Normal Boiling Point (T _{boil})	140-142	°C	[2][3]
Normal Melting Point (T _{fus})	-38	°C	[3][4]
Density at 25°C	0.76	g/mL	[2][3]
Vapor Pressure at 25°C	6.5	mmHg	[4]
Flash Point	22.8	°C	[4]
Refractive Index (n _{20/D})	1.416	[3][4]	
pKa (Predicted)	10.93 ± 0.10	[4]	
LogP (Octanol/Water Partition Coefficient)	2.177	[4]	

Experimental Protocols for Thermodynamic Property Determination

While specific, detailed experimental protocols for the determination of all thermodynamic properties of **N-Methylhexylamine** are not readily available in the published literature, this section outlines the general and widely accepted methodologies used for characterizing amines and other organic compounds. These protocols serve as a foundational guide for researchers to design their experimental setups.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound like **N-Methylhexylamine** is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

General Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **N-Methylhexylamine** is placed in a crucible within a high-pressure vessel (the "bomb").
- **Pressurization:** The bomb is charged with an excess of pure oxygen to a high pressure (e.g., 30 atm).
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited via an electrical fuse. The complete combustion of the amine leads to the formation of CO_2 , H_2O , and N_2 gas.
- **Temperature Measurement:** The temperature change of the water surrounding the bomb is carefully monitored and recorded until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat released during combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid).

- **Standard Enthalpy of Formation Calculation:** Using Hess's Law, the standard enthalpy of formation of **N-Methylhexylamine** is calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O).

Heat Capacity

The heat capacity of **N-Methylhexylamine** can be measured using techniques such as Differential Scanning Calorimetry (DSC) or flow calorimetry.[5][6]

General Protocol (using DSC):

- **Sample Encapsulation:** A small, accurately weighed sample of **N-Methylhexylamine** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Calorimeter Setup:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The cell is subjected to a precise temperature program, which involves heating the sample and reference at a constant rate over a defined temperature range.
- **Heat Flow Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
- **Data Analysis:** The heat capacity is calculated by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) run under identical conditions.

Enthalpy of Vaporization and Vapor Pressure

The enthalpy of vaporization and vapor pressure are intrinsically linked and can be determined using methods such as ebulliometry or by analyzing vapor pressure data at different temperatures using the Clausius-Clapeyron equation.

General Protocol (using an Ebulliometer):

- **Apparatus Setup:** A modified Swietoslawski ebulliometer, which allows for the precise measurement of the boiling point of a liquid at a controlled pressure, is used.[7]

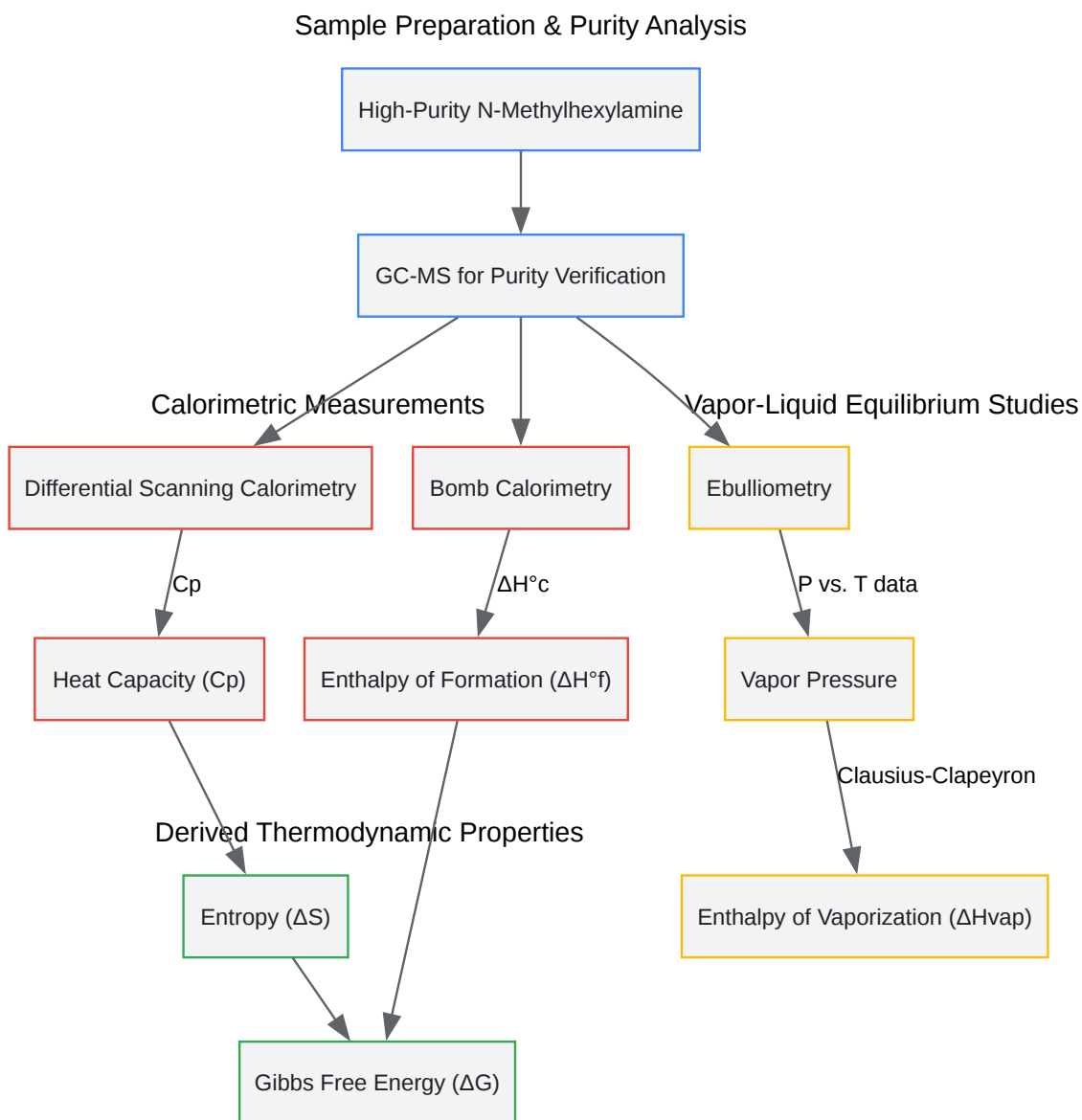
- **Sample Introduction:** A known quantity of **N-Methylhexylamine** is introduced into the ebulliometer.
- **Pressure Control:** The system pressure is set and maintained at a specific value using a vacuum pump and an inert gas supply.
- **Boiling Point Determination:** The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.
- **Data Collection:** The boiling temperature is recorded for a range of different pressures.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the inverse of the temperature.

Signaling Pathways and Biological Activity

A thorough review of the existing scientific literature did not yield any specific information regarding the direct involvement of **N-Methylhexylamine** in defined signaling pathways or its mechanism of action in a drug development context. Further research is required to elucidate any potential biological activity and to characterize its toxicological profile.

Visualizations

As no specific signaling pathways for **N-Methylhexylamine** have been identified, the following diagram illustrates a generalized experimental workflow for the determination of its core thermodynamic properties.



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Caption: Experimental workflow for thermodynamic property determination.

Conclusion

This technical guide has consolidated the available quantitative data on the thermodynamic properties of **N-Methylhexylamine** and outlined the standard experimental methodologies for their determination. While a solid foundation of physicochemical data exists, there is a notable absence of information regarding its biological activity and specific, detailed experimental protocols in the public domain. For researchers and professionals in drug development, the provided data serves as a critical starting point for modeling and predictive studies. However, further experimental validation and exploration into the biological interactions of **N-Methylhexylamine** are necessary to fully understand its potential applications.

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